molecular formula C13H16FNO2 B2666936 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one CAS No. 1090611-24-7

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one

Cat. No.: B2666936
CAS No.: 1090611-24-7
M. Wt: 237.274
InChI Key: NSIWOVSLCGFNPV-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a propanone backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with morpholine and a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring may contribute to the compound’s overall stability and solubility. These interactions can modulate biological activities, making the compound a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(morpholin-4-YL)propan-1-one
  • 3-(2-Bromophenyl)-1-(morpholin-4-YL)propan-1-one
  • 3-(2-Methylphenyl)-1-(morpholin-4-YL)propan-1-one

Uniqueness

Compared to its analogs, 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a distinct and valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWOVSLCGFNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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